molecular formula C11H10O2 B8766152 1-Naphthol-8-methanol

1-Naphthol-8-methanol

Cat. No. B8766152
M. Wt: 174.20 g/mol
InChI Key: KDCNEKCUDQLJFN-UHFFFAOYSA-N
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Patent
US05618811

Procedure details

Prepared from the known (J. Chem. Soc., C, (1966) 523) 8-hydroxymethyl-1-naphthol by hydrogenolysis using 0.1 equiv. of 20 % palladium hydroxide on carbon (Pearlmann's catalyst) in ethanol at 45 psi hydrogen for 4 hours in quantitative yield, M.P. 56°-59° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[C:11]([OH:13])=[CH:10][CH:9]=[CH:8]2.[H][H]>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[C:11]([OH:13])=[CH:10][CH:9]=[CH:8]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=CC=C2C=CC=C(C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared from the
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=C2C=CC=C(C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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